molecular formula C16H11F3N4O3S B6101824 2-OXO-2-{[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]AMINO}ETHYL 2-METHYL-4-QUINOLINECARBOXYLATE

2-OXO-2-{[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]AMINO}ETHYL 2-METHYL-4-QUINOLINECARBOXYLATE

Cat. No.: B6101824
M. Wt: 396.3 g/mol
InChI Key: RYRBRTBUCNCZGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-OXO-2-{[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]AMINO}ETHYL 2-METHYL-4-QUINOLINECARBOXYLATE is a complex organic compound that features a quinoline carboxylate backbone with a trifluoromethyl-thiadiazole moiety

Properties

IUPAC Name

[2-oxo-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]ethyl] 2-methylquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4O3S/c1-8-6-10(9-4-2-3-5-11(9)20-8)13(25)26-7-12(24)21-15-23-22-14(27-15)16(17,18)19/h2-6H,7H2,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRBRTBUCNCZGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)NC3=NN=C(S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2-{[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]AMINO}ETHYL 2-METHYL-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of 2-methyl-4-quinolinecarboxylic acid with an appropriate amine derivative of 5-(trifluoromethyl)-1,3,4-thiadiazole under controlled conditions. The reaction is often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to enhance the yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can improve efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

2-OXO-2-{[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]AMINO}ETHYL 2-METHYL-4-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-OXO-2-{[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]AMINO}ETHYL 2-METHYL-4-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and modulate signaling pathways, such as the NF-kB inflammatory pathway. This inhibition is achieved through binding to active sites and altering the enzyme’s conformation, thereby reducing its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-OXO-2-{[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]AMINO}ETHYL 2-METHYL-4-QUINOLINECARBOXYLATE is unique due to its specific combination of a quinoline carboxylate backbone with a trifluoromethyl-thiadiazole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

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